molecular formula C15H20ClNO3 B10892486 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B10892486
M. Wt: 297.78 g/mol
InChI Key: YHUBUHXEOMIJEC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide is a synthetic propanamide derivative characterized by a central branched carbon chain with a 4-chlorophenoxy group and a methyl substituent. The amide nitrogen is functionalized with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, conferring unique steric and electronic properties. The compound’s canonical SMILES is CC1=CC(=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC, highlighting its ether and amide linkages .

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H20ClNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,18)

InChI Key

YHUBUHXEOMIJEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-(4-chlorophenoxy)-2-methylpropanamide core but differ in the substituents attached to the amide nitrogen. Key comparisons include:

Compound Name Amide Nitrogen Substituent Molecular Formula Molar Mass (g/mol) Biological Activity/Application Reference
Target Compound Oxolan-2-ylmethyl C₁₆H₂₀ClNO₃ 309.79 Not explicitly reported
Plafibride (Perifunal) 4-Morpholinylmethylaminocarbonyl C₁₇H₂₂ClN₃O₄ 367.83 Antiplatelet, antilipidemic agent
N-[4-(Thiazolylamino)sulfonylphenyl] derivative 4-(N-(Thiazol-2-yl)sulfamoyl)phenyl C₁₉H₁₈ClN₃O₄S₂ 451.95 Intermediate for enzyme inhibitors
JNJ 303 Adamantyl-methanesulfonamido C₂₃H₂₈ClN₂O₄S 477.00 Investigational (structure suggests CNS or metabolic targeting)
Antineoplastic Derivative cis-4-(6-Fluoroquinolin-4-yl)cyclohexyl C₂₄H₂₄ClFN₂O 434.92 Antineoplastic (clinical testing phase)
4-Fluoroisobutyrylfentanyl (4F-iBF) 1-Phenethylpiperidin-4-yl C₂₃H₂₈FN₃O 381.49 Opioid receptor agonist (controlled substance)

Key Structural and Functional Insights :

  • Polarity and Solubility : The oxolan-2-ylmethyl group in the target compound introduces moderate polarity, contrasting with the morpholine ring in Plafibride (enhanced water solubility) and the adamantane group in JNJ 303 (lipophilic) .
  • Bioactivity: The 4-chlorophenoxy moiety is conserved across analogs, suggesting shared mechanisms such as enzyme inhibition or receptor modulation. For example, Plafibride’s antiplatelet activity correlates with its morpholine-carbamate group, while the antineoplastic derivative’s fluoroquinoline-cyclohexyl substituent likely targets DNA or kinases .
  • Pharmacokinetics : Substituents like thiazole-sulfonamide (in ) or trifluoromethyl groups (in ) enhance metabolic stability and target binding affinity compared to the target compound’s tetrahydrofuran group.

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide is an organic molecule characterized by a unique structure that includes a chlorophenoxy group, a propanamide backbone, and an oxolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, biological assays, and comparative analyses with structurally similar compounds.

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.78 g/mol
  • Structural Features : The presence of the chlorophenoxy group is significant as it imparts distinct electronic and steric properties that can influence the compound's reactivity and interactions with biological targets.

Synthesis

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide typically involves several steps that may include:

  • Formation of the Chlorophenoxy Group : Using reagents such as chlorophenol and appropriate coupling agents.
  • Introduction of the Oxolane Moiety : This may involve cyclization reactions or the use of protecting groups.
  • Final Amide Formation : The coupling of the oxolane derivative with a suitable amine to form the final product.

These synthetic routes are critical for obtaining compounds with desired biological activities.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, analogs such as 2-(4-bromophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide have shown efficacy against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide may possess anticancer properties. A comparative analysis of structurally similar compounds reveals varying degrees of cytotoxicity against different cancer cell lines:

Compound NameIC50 (µM) HepG2IC50 (µM) MDA-MB-468IC50 (µM) HCT-116
93.83.212.4
104.33.220
66.420160

The above data indicate that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide show promising anticancer activity, particularly against liver cancer cells (HepG2). The mechanisms likely involve induction of apoptosis or necrosis, as indicated by morphological changes observed in treated cells.

Anti-inflammatory Effects

Compounds related to 2-(4-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide have also been studied for their anti-inflammatory effects. These effects may be attributed to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of a related compound on HepG2 cells using the MTT assay, revealing significant cytotoxicity at low micromolar concentrations.
    • Morphological assessments indicated that treated cells exhibited characteristics typical of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.

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